molecular formula C21H23N3OS B11099080 (4Z)-4-[(2,6-Dimethylphenyl)imino]-1-(2-hydroxyphenyl)-1,3-diazaspiro[4.4]nonane-2-thione

(4Z)-4-[(2,6-Dimethylphenyl)imino]-1-(2-hydroxyphenyl)-1,3-diazaspiro[4.4]nonane-2-thione

Cat. No.: B11099080
M. Wt: 365.5 g/mol
InChI Key: NYVXYAIMMDFVDW-UHFFFAOYSA-N
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Description

4-[(2,6-DIMETHYLPHENYL)IMINO]-1-(2-HYDROXYPHENYL)-1,3-DIAZASPIRO[44]NONANE-2-THIONE is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-DIMETHYLPHENYL)IMINO]-1-(2-HYDROXYPHENYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE typically involves the reaction of 2,6-dimethylaniline with 2-hydroxybenzaldehyde to form a Schiff base. This intermediate is then reacted with a suitable thiol reagent under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts such as copper iodide and bases like potassium carbonate in solvents like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-DIMETHYLPHENYL)IMINO]-1-(2-HYDROXYPHENYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted aromatic compounds.

Scientific Research Applications

4-[(2,6-DIMETHYLPHENYL)IMINO]-1-(2-HYDROXYPHENYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,6-DIMETHYLPHENYL)IMINO]-1-(2-HYDROXYPHENYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE involves its interaction with biological targets such as enzymes and receptors. The compound’s imine and thiol groups are crucial for binding to active sites, leading to inhibition or modulation of enzyme activity. This interaction can disrupt metabolic pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-[(2,6-DIMETHYLPHENYL)IMINO]-1-(2-HYDROXYPHENYL)-1,3-DIAZASPIRO[4.4]NONANE-2-THIONE stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of both hydroxyl and imino groups provides unique binding properties, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

4-(2,6-dimethylanilino)-1-(2-hydroxyphenyl)-1,3-diazaspiro[4.4]non-3-ene-2-thione

InChI

InChI=1S/C21H23N3OS/c1-14-8-7-9-15(2)18(14)22-19-21(12-5-6-13-21)24(20(26)23-19)16-10-3-4-11-17(16)25/h3-4,7-11,25H,5-6,12-13H2,1-2H3,(H,22,23,26)

InChI Key

NYVXYAIMMDFVDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NC(=S)N(C23CCCC3)C4=CC=CC=C4O

Origin of Product

United States

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